molecular formula C18H15ClN4O2 B2415718 5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1007924-07-3

5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2415718
CAS No.: 1007924-07-3
M. Wt: 354.79
InChI Key: VIFYQKBYEWGQLN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-chlorophenyl)-3-[(4-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-11-2-4-12(5-3-11)10-22-16-15(20-21-22)17(24)23(18(16)25)14-8-6-13(19)7-9-14/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFYQKBYEWGQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione (CAS Number: 313507-24-3) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H20ClN3O5C_{28}H_{20}ClN_{3}O_{5} with a molar mass of 485.92 g/mol. The presence of the triazole moiety is significant as it is often associated with a wide range of biological activities.

PropertyValue
Molecular FormulaC28H20ClN3O5C_{28}H_{20}ClN_{3}O_{5}
Molar Mass485.92 g/mol
CAS Number313507-24-3

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains. The compound in focus was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening
In a study conducted on various triazole derivatives, the compound exhibited moderate to good activity against Escherichia coli and Staphylococcus aureus , with inhibition zones ranging from 17 to 23 mm. This suggests a promising potential for development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of triazole-based compounds has been widely documented. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines while exhibiting lower toxicity towards normal cells.

Case Study: Cytotoxicity Assay
In an investigation involving cell lines PC3 (prostate cancer) and A375 (skin cancer), the compound demonstrated significant cytotoxicity. The results indicated that it inhibited cancer cell proliferation effectively while maintaining low toxicity levels in healthy MRC-5 cells .

Anti-inflammatory Activity

Triazole derivatives have also been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Research Findings
A study highlighted that certain triazole derivatives could reduce inflammation markers in vivo, suggesting their potential use in treating inflammatory diseases . The specific compound's ability to modulate inflammatory pathways remains an area for further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups in This compound contributes significantly to its biological properties.

Table 2: Structure-Activity Relationship Insights

Functional GroupBiological Activity
Triazole RingAntimicrobial, Anticancer
Chlorophenyl SubstituentEnhanced potency against microbes
Methylbenzyl GroupImproved cytotoxicity profile

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been synthesized and tested against various bacterial strains. The results indicated that certain compounds showed good to moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the 4-chlorophenyl group enhances the bioactivity of these triazole derivatives.

Enzyme Inhibition

Compounds similar to 5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione have shown potential as inhibitors of various enzymes. For example, some triazole derivatives have been reported to inhibit carbonic anhydrase-II enzyme activity . This suggests that the compound could be further investigated for its enzyme inhibitory properties.

Fungicides

The triazole ring is a well-known scaffold in agricultural chemistry for developing fungicides. Compounds with similar structures have been utilized effectively in controlling fungal diseases in crops. Their mode of action typically involves inhibiting fungal sterol biosynthesis . The potential application of this compound as a fungicide warrants further exploration.

Polymer Chemistry

The unique chemical properties of this compound allow for its incorporation into polymer matrices. Such polymers could exhibit enhanced thermal stability and mechanical properties due to the presence of the triazole structure. Studies on similar compounds indicate their utility in developing high-performance materials .

Summary Table of Applications

Application Area Description Potential Benefits
Medicinal ChemistryAntimicrobial and antiviral activitiesEffective against various pathogens
Enzyme inhibitionPotential therapeutic agent
AgriculturalFungicide developmentControl over fungal diseases
Materials SciencePolymer enhancementImproved thermal stability and durability

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